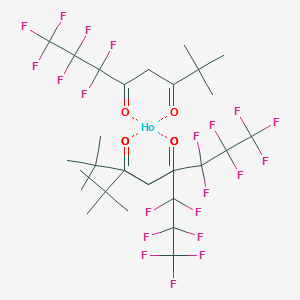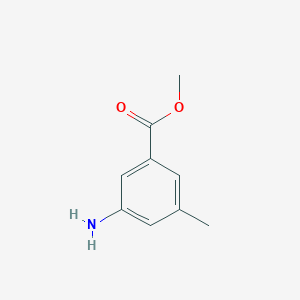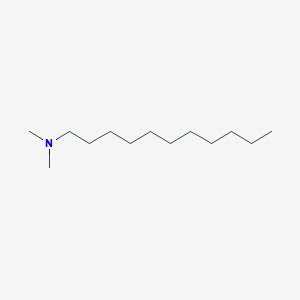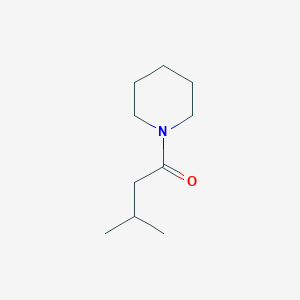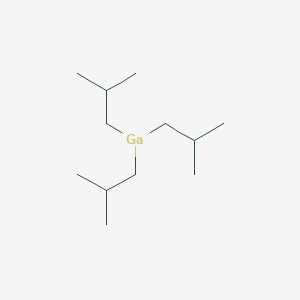
Tris(2-methylpropyl)gallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-methylpropyl)gallane, also known as TMG or tri-t-butylgallium, is a chemical compound that belongs to the organogallium family. This compound has been widely used in various scientific research applications due to its unique properties.
Wirkmechanismus
Tris(2-methylpropyl)gallane acts as a gallium source in the synthesis of gallium-containing compounds. It can also act as a reducing agent in some reactions. The exact mechanism of action of Tris(2-methylpropyl)gallane is still under investigation.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Tris(2-methylpropyl)gallane. However, it has been reported that Tris(2-methylpropyl)gallane is a skin and eye irritant, and can cause respiratory irritation if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Tris(2-methylpropyl)gallane in lab experiments is its high reactivity and purity. It also has a low melting point, which makes it easy to handle. However, Tris(2-methylpropyl)gallane is highly air-sensitive and must be stored and handled under inert conditions. It is also a highly toxic and flammable compound, which requires careful handling.
Zukünftige Richtungen
There are several future directions for the use of Tris(2-methylpropyl)gallane in scientific research. One area of interest is the development of new gallium-containing compounds for use in the semiconductor industry. Tris(2-methylpropyl)gallane can also be used as a precursor for the synthesis of other gallium-containing materials, such as GaN nanowires and thin films. Additionally, Tris(2-methylpropyl)gallane can be used in the development of new catalytic systems for organic synthesis. Further research is needed to fully understand the potential applications of Tris(2-methylpropyl)gallane in these areas.
Conclusion:
In conclusion, Tris(2-methylpropyl)gallane is a unique chemical compound that has been widely used in scientific research applications, particularly in the field of material science. Its high reactivity and purity make it a valuable precursor for the synthesis of gallium-containing compounds. However, its highly toxic and flammable nature requires careful handling and storage. Further research is needed to fully understand the potential applications of Tris(2-methylpropyl)gallane in various fields.
Synthesemethoden
Tris(2-methylpropyl)gallane can be synthesized through several methods, including the reaction of gallium metal with 2-methylpropene, or the reaction of gallium trichloride with tert-butyl lithium in the presence of 2-methylpropene. The latter method is more commonly used due to its higher yield and purity.
Wissenschaftliche Forschungsanwendungen
Tris(2-methylpropyl)gallane has been widely used in scientific research applications, particularly in the field of material science. It has been used as a precursor for the deposition of gallium-containing thin films, which have various applications in the semiconductor industry. Tris(2-methylpropyl)gallane has also been used in the synthesis of gallium nitride (GaN), which is a key material for the development of blue and white light-emitting diodes (LEDs).
Eigenschaften
CAS-Nummer |
17150-84-4 |
|---|---|
Produktname |
Tris(2-methylpropyl)gallane |
Molekularformel |
C12H27Ga |
Molekulargewicht |
241.07 g/mol |
IUPAC-Name |
tris(2-methylpropyl)gallane |
InChI |
InChI=1S/3C4H9.Ga/c3*1-4(2)3;/h3*4H,1H2,2-3H3; |
InChI-Schlüssel |
JHUXFIPODALNAN-UHFFFAOYSA-N |
SMILES |
CC(C)C[Ga](CC(C)C)CC(C)C |
Kanonische SMILES |
CC(C)C[Ga](CC(C)C)CC(C)C |
Synonyme |
Triisobutylgallium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)
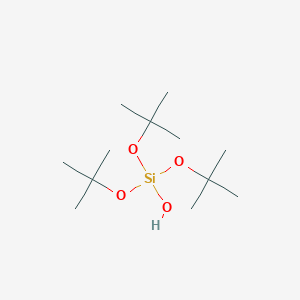
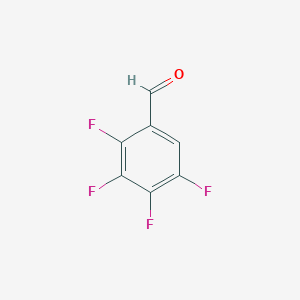
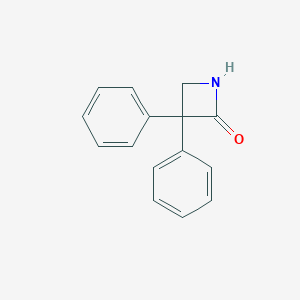
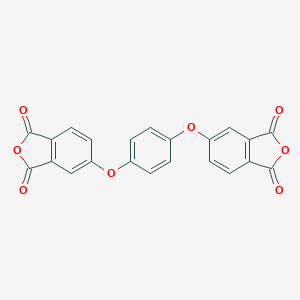
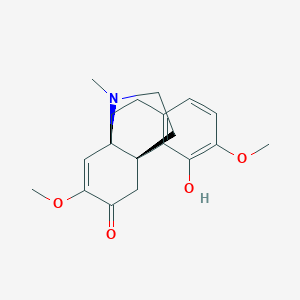
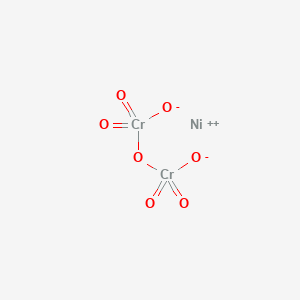
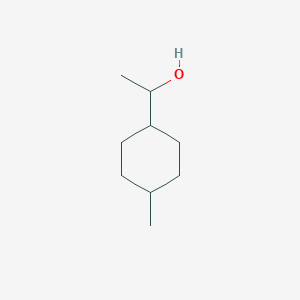
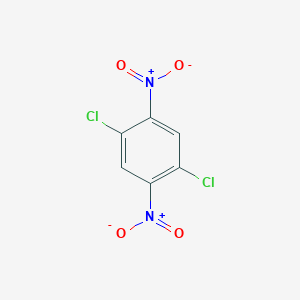
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)
